REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH2:5].C(N(CC)CC)C.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH2:23][C:24](Cl)=[O:25])[CH:20]=[CH:21][CH:22]=1.O>C(Cl)(Cl)Cl>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]2[CH2:3][CH2:4][NH:5][C:24](=[O:25])[CH2:23][C:19]=2[CH:18]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)CC(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the solution was stirred for 9.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
sequentially washed with water and brine
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Type
|
CUSTOM
|
Details
|
by purifying the residue by NH silica gel column chromatography (hexane-ethyl acetate system)
|
Type
|
ADDITION
|
Details
|
a solution of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide (24.9 g) in acetic acid (75 ml) was added dropwise to concentrated hydrochloric acid (50 ml)
|
Type
|
STIRRING
|
Details
|
the solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into an ice water, ethyl acetate and tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
were sequentially added
|
Type
|
CUSTOM
|
Details
|
insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
ADDITION
|
Details
|
To a solution of the resulting 8-methoxy-1,3-dihydrobenz[d]azepin-2-one (6.3 g) in acetic acid (100 ml) was added 10% palladium-activated charcoal (1.5 g)
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 23 hours at room temperature under a hydrogen atmosphere at 4 atmospheric pressures
|
Duration
|
23 h
|
Type
|
FILTRATION
|
Details
|
After filtration through celite pad
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Reaction Time |
9.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(CC(NCC2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |